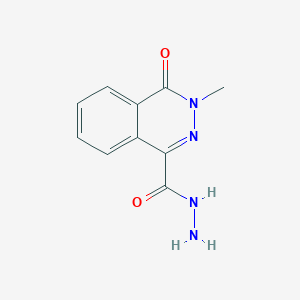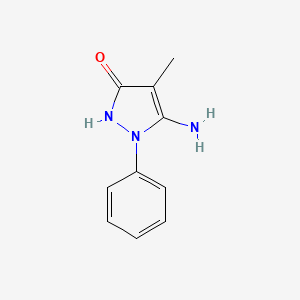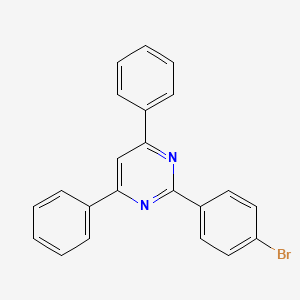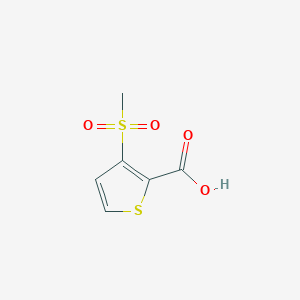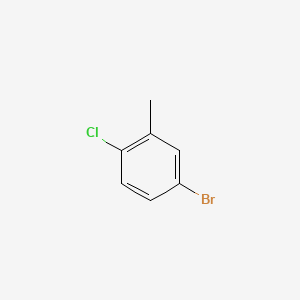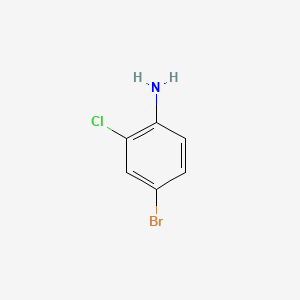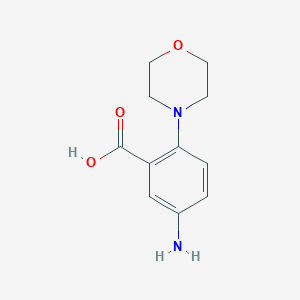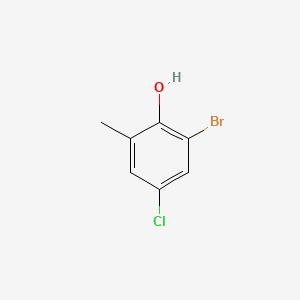
1-苯基哌啶-1-甲酰硫代胺
描述
N-phenylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C12H16N2S. It is a member of the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom.
科学研究应用
N-phenylpiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
作用机制
Target of Action
N-phenylpiperidine-1-carbothioamide is a type of thiourea derivative . Thiourea derivatives have been found to be potent inhibitors of β-glucuronidase , an enzyme involved in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics . Therefore, the primary target of N-phenylpiperidine-1-carbothioamide is likely to be the β-glucuronidase enzyme.
Mode of Action
These compounds are known to inhibit the activity of β-glucuronidase . The inhibition of this enzyme prevents the breakdown of glucuronides, affecting the body’s ability to detoxify certain substances .
Biochemical Pathways
The inhibition of β-glucuronidase by N-phenylpiperidine-1-carbothioamide impacts the glucuronidation pathway . This pathway is crucial for the detoxification and elimination of a variety of endogenous and exogenous compounds. By inhibiting β-glucuronidase, N-phenylpiperidine-1-carbothioamide can potentially affect the metabolism and clearance of these compounds.
Pharmacokinetics
The compound’s log kow value, an estimate of its octanol-water partition coefficient, is 299 . This suggests that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.
Result of Action
The primary result of N-phenylpiperidine-1-carbothioamide’s action is the inhibition of β-glucuronidase . This can lead to an accumulation of glucuronides in the body, potentially affecting the detoxification and elimination of various compounds. The specific molecular and cellular effects would depend on the particular glucuronides and other compounds present in the body.
生化分析
Biochemical Properties
N-phenylpiperidine-1-carbothioamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of β-glucuronidase . This interaction is significant as β-glucuronidase is involved in the hydrolysis of glucuronides, impacting various metabolic processes.
Cellular Effects
N-phenylpiperidine-1-carbothioamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of β-glucuronidase can lead to altered cellular metabolism and changes in gene expression related to glucuronidation processes .
Molecular Mechanism
The molecular mechanism of N-phenylpiperidine-1-carbothioamide involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting β-glucuronidase by binding to its active site. This inhibition prevents the hydrolysis of glucuronides, leading to changes in metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenylpiperidine-1-carbothioamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that N-phenylpiperidine-1-carbothioamide remains stable under specific conditions, maintaining its inhibitory effects on β-glucuronidase over extended periods .
Dosage Effects in Animal Models
The effects of N-phenylpiperidine-1-carbothioamide vary with different dosages in animal models. At lower doses, it effectively inhibits β-glucuronidase without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use .
Metabolic Pathways
N-phenylpiperidine-1-carbothioamide is involved in metabolic pathways related to glucuronidation. It interacts with enzymes such as β-glucuronidase, influencing the hydrolysis of glucuronides and affecting metabolite levels. This interaction can lead to changes in metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-phenylpiperidine-1-carbothioamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its inhibitory effects on β-glucuronidase .
Subcellular Localization
N-phenylpiperidine-1-carbothioamide’s subcellular localization is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures its effective interaction with β-glucuronidase, maintaining its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
N-phenylpiperidine-1-carbothioamide can be synthesized through the reaction of piperidine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The general reaction scheme is as follows:
Piperidine+Phenyl isothiocyanate→N-phenylpiperidine-1-carbothioamide
The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of N-phenylpiperidine-1-carbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .
化学反应分析
Types of Reactions
N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
- N-phenylthiocarbamoylpiperidine
- 1-piperidinecarboxanilide, thio-
- N-phenyl-N’,N’-cyclopentamethylenethiourea
Uniqueness
N-phenylpiperidine-1-carbothioamide is unique due to its specific structural features, such as the combination of a piperidine ring and a phenyl group attached to a thiocarbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-phenylpiperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTYEDNCIFTZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351358 | |
| Record name | N-phenylpiperidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2762-59-6 | |
| Record name | 1-Piperidinecarboxanilide, thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinecarboxanilide, thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylpiperidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Phenylpiperidine-1-carbothioamide?
A1: N-Phenylpiperidine-1-carbothioamide [] has the molecular formula C12H16N2S. While the research does not provide specific spectroscopic data (e.g., NMR, IR), it highlights the presence of N—H, C—H, C=S, and C-N bonds based on observed intra- and intermolecular interactions within the crystal structure.
Q2: How was N-Phenylpiperidine-1-carbothioamide synthesized?
A2: The paper indicates that N-Phenylpiperidine-1-carbothioamide was prepared through a reaction involving phenyl isothiocyanate and piperidine []. The specific reaction conditions and yield are not detailed in the provided abstract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
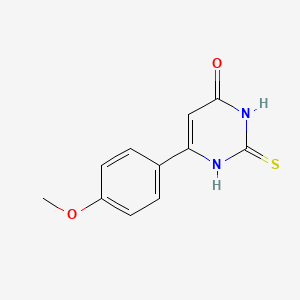
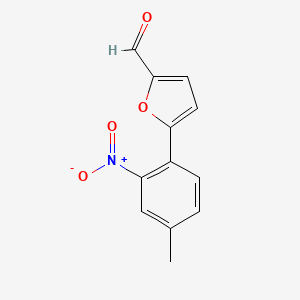


![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
